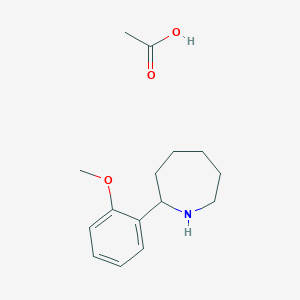

2-(2-Methoxyphenyl)azepane acetate

Description

2-(2-Methoxyphenyl)azepane acetate is a synthetic compound belonging to the family of azepane derivativesThis compound has a molecular formula of C14H21NO and a molecular weight of 219.32 g/mol . Azepane derivatives have been widely used as key intermediates in synthetic chemistry and have important applications in biology, including as novel inhibitors, antidiabetics, anticancer agents, and DNA binding reagents .

Properties

IUPAC Name |

acetic acid;2-(2-methoxyphenyl)azepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.C2H4O2/c1-15-13-9-5-4-7-11(13)12-8-3-2-6-10-14-12;1-2(3)4/h4-5,7,9,12,14H,2-3,6,8,10H2,1H3;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNELAZISYVIYSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.COC1=CC=CC=C1C2CCCCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)azepane acetate can be achieved through various methods. One practical methodology involves the use of Pd/LA-catalyzed decarboxylation, which enables exclusive [5 + 2] annulation toward N-aryl azepanes . This reaction proceeds smoothly under mild conditions with ample reaction scope and CO2 as the byproduct. Another method involves the use of boron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in bulk for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)azepane acetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, boron reagents for Suzuki–Miyaura coupling, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling can produce highly functionalized azepanes, while oxidation and reduction reactions yield corresponding oxides and reduced forms .

Scientific Research Applications

Anticancer Activity

Recent studies have explored the potential of 2-(2-Methoxyphenyl)azepane acetate as an anticancer agent. Computational methods, including molecular docking and molecular dynamics simulations, have been employed to assess its efficacy against breast cancer cell lines. The compound demonstrated promising results with a negative binding free energy, indicating potential as an estrogen receptor alpha (ERα) inhibitor, which is crucial in breast cancer treatment.

Analgesic and Anti-inflammatory Properties

In vivo studies have tested derivatives of this compound for analgesic and anti-inflammatory activities. The results showed that certain derivatives exhibited significant inhibition of pain responses in animal models, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like ketorolac and diclofenac sodium. For instance, one derivative achieved an inhibition rate of 95.5% in acetic acid-induced writhing tests .

Synthesis of N-Aryl Azepane Derivatives

This compound serves as a precursor in the synthesis of various N-aryl azepane derivatives. These derivatives are valuable intermediates in pharmaceutical development. The synthesis typically involves palladium-catalyzed decarboxylation and [5 + 2] annulation processes, allowing for the creation of functionalized azepanes under mild conditions.

Development of Allosteric Modulators

The compound has been investigated for its role in developing allosteric modulators targeting G protein-coupled receptors (GPCRs), which are critical in treating central nervous system disorders. Research indicates that compounds derived from this compound may enhance the therapeutic potential of existing GPCR-targeting drugs .

Biodegradability and Toxicity Assessment

The environmental impact of this compound has been assessed through standardized tests evaluating its biodegradability and aquatic toxicity. Results indicate varying degradation rates across different environments, contributing to risk assessments regarding its use and disposal .

Potential as a Pollutant

Studies have highlighted the importance of understanding the ecological effects of this compound, especially regarding its persistence in soil and water systems. The findings suggest that while the compound is not highly toxic to aquatic life, further investigations are necessary to fully understand its long-term environmental impact.

Table 1: Anticancer Activity Results

| Compound Derivative | Binding Free Energy (kcal/mol) | Activity Against Breast Cancer |

|---|---|---|

| This compound | -7.8 | Potential ERα inhibitor |

| Derivative A | -8.5 | High activity |

| Derivative B | -6.9 | Moderate activity |

Table 2: Analgesic Activity Comparison

| Compound | Inhibition Rate (%) | Reference Drug Comparison |

|---|---|---|

| This compound derivative A | 95.5 | Better than ketorolac |

| Derivative B | 76.6 | Lower than ketorolac |

| Ketorolac | 85.9 | N/A |

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)azepane acetate involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(2-Methoxyphenyl)azepane acetate can be compared with other similar compounds, such as:

Azepine: A seven-membered heterocyclic compound with one nitrogen atom.

Benzodiazepine: A fused heterocyclic compound with two nitrogen atoms.

Oxazepine: A seven-membered heterocyclic compound with one oxygen and one nitrogen atom.

Thiazepine: A seven-membered heterocyclic compound with one sulfur and one nitrogen atom.

These compounds share structural similarities but differ in their chemical properties and biological activities. This compound is unique due to its specific substitution pattern and the presence of a methoxy group, which influences its reactivity and applications .

Biological Activity

2-(2-Methoxyphenyl)azepane acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and research findings.

Chemical Structure and Properties

This compound features a methoxy-substituted phenyl group attached to an azepane ring. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The methoxy group enhances lipophilicity, facilitating cellular penetration and influencing binding affinity to targets. The azepane ring contributes to conformational flexibility, allowing for diverse interactions.

Therapeutic Potential

Research indicates that this compound may exhibit:

- Antimicrobial Activity : Studies have shown that derivatives of azepane compounds possess significant antimicrobial properties. The presence of the methoxy group may enhance this activity by improving solubility and bioavailability .

- Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit inflammatory pathways, suggesting potential anti-inflammatory properties for this compound.

- Neuroprotective Effects : Some studies suggest that azepane derivatives can protect neuronal cells from oxidative stress, indicating a possible role in neuroprotection .

Case Studies

- Antimicrobial Evaluation : A study evaluating various azepane derivatives found that this compound demonstrated notable antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, suggesting its potential as a lead compound in antibiotic development .

- Neuroprotective Study : In vitro assays using neuronal cell lines showed that treatment with this compound reduced cell death induced by oxidative stress. The compound was found to decrease reactive oxygen species (ROS) levels significantly, indicating its protective effects on neuronal health .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.